molecular formula C10H7NO4 B6228813 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid CAS No. 1156809-37-8

4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B6228813
CAS No.: 1156809-37-8
M. Wt: 205.2
InChI Key:
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Description

4-(Furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds. It features both a furan ring and a pyrrole ring, which are known for their significant roles in various chemical and biological processes. The presence of these two rings in a single molecule makes this compound particularly interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with pyrrole-2-carboxylic acid under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the two carboxylic acids. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The furan and pyrrole rings contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-carboxylic acid
  • Pyrrole-2-carboxylic acid
  • Furan-2,5-dicarboxylic acid

Uniqueness

4-(Furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both furan and pyrrole rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties that are not observed in compounds containing only one of these rings.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid involves the condensation of furan-2-carboxaldehyde with pyrrole-2-carboxylic acid, followed by oxidation of the resulting intermediate to yield the final product.", "Starting Materials": [ "furan-2-carboxaldehyde", "pyrrole-2-carboxylic acid", "acetic anhydride", "sodium acetate", "sodium periodate", "sodium bisulfite", "sodium hydroxide", "hydrochloric acid", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of furan-2-carboxaldehyde with pyrrole-2-carboxylic acid in the presence of acetic anhydride and sodium acetate to yield 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid intermediate.", "Step 2: Oxidation of the intermediate with sodium periodate to form the corresponding aldehyde.", "Step 3: Treatment of the aldehyde with sodium bisulfite to yield the corresponding sulfonic acid.", "Step 4: Neutralization of the sulfonic acid with sodium hydroxide to form the final product, 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid.", "Step 5: Purification of the product by recrystallization from ethanol and water." ] }

CAS No.

1156809-37-8

Molecular Formula

C10H7NO4

Molecular Weight

205.2

Purity

95

Origin of Product

United States

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